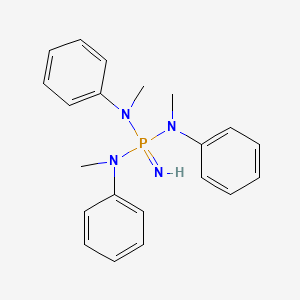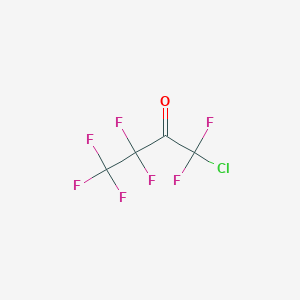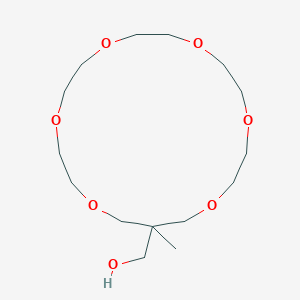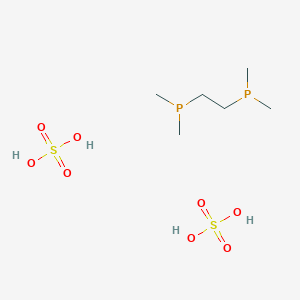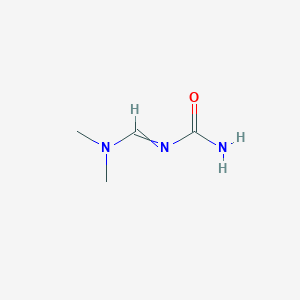
N'-Carbamoyl-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Carbamoyl-N,N-dimethylmethanimidamide is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamoyl group attached to a dimethylmethanimidamide moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-Carbamoyl-N,N-dimethylmethanimidamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phosgene to produce dimethylcarbamoyl chloride, which is then reacted with an appropriate amine to form the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of N’-Carbamoyl-N,N-dimethylmethanimidamide typically involves the use of phosgene and dimethylamine in a flow reactor at high temperatures (around 275°C) to achieve high yields . This method ensures the suppression of urea formation by using excess phosgene.
Análisis De Reacciones Químicas
Types of Reactions
N’-Carbamoyl-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various carbamate derivatives.
Aplicaciones Científicas De Investigación
N’-Carbamoyl-N,N-dimethylmethanimidamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mecanismo De Acción
The mechanism of action of N’-Carbamoyl-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, transferring its carbamoyl group to nucleophilic sites on target molecules. This process can alter the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-Carbamoyl-N,N-dimethylmethanimidamide include:
Dimethylcarbamoyl chloride: Used as a reagent for transferring dimethylcarbamoyl groups.
N-Carbamoyl-D-Methionine: Known for its applications in drug development.
N-Carbamoyl-Alanine: Utilized in biochemical research.
Uniqueness
N’-Carbamoyl-N,N-dimethylmethanimidamide is unique due to its specific structure and reactivity. Its ability to transfer carbamoyl groups efficiently makes it valuable in synthetic chemistry and industrial applications. Additionally, its potential biological activities and interactions with enzymes set it apart from other similar compounds.
Propiedades
Número CAS |
83490-19-1 |
|---|---|
Fórmula molecular |
C4H9N3O |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
dimethylaminomethylideneurea |
InChI |
InChI=1S/C4H9N3O/c1-7(2)3-6-4(5)8/h3H,1-2H3,(H2,5,8) |
Clave InChI |
WNPZESUACNIFNG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



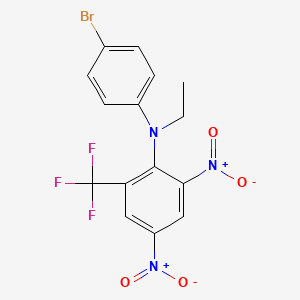
![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)
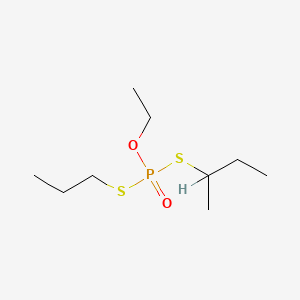
![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
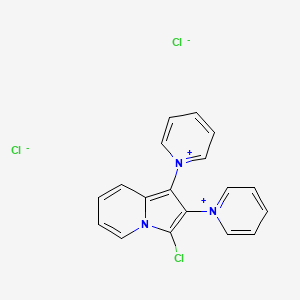
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
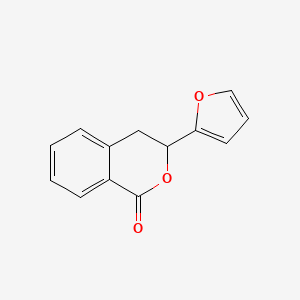
![2-[(Naphtho[2,1-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404626.png)
